4-(Trityloxy)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

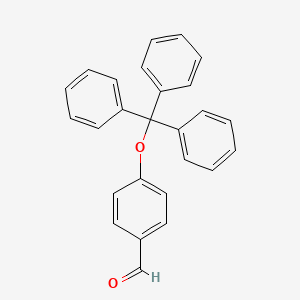

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-trityloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20O2/c27-20-21-16-18-25(19-17-21)28-26(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXWHPUQQTIIFGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC4=CC=C(C=C4)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60467670 | |

| Record name | 4-(Trityloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892112-24-2 | |

| Record name | 4-(Trityloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Trityloxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trityloxy)benzaldehyde is a specialized organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its unique structural features, combining a reactive aldehyde group with a bulky, protective trityl ether, make it a valuable intermediate in the synthesis of complex molecules, particularly in the burgeoning field of targeted protein degradation. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical and physical properties, a generalized synthesis protocol, and its significant application as a component in Proteolysis-Targeting Chimeras (PROTACs).

Core Data and Properties

The fundamental properties of this compound are summarized below. It is important to note that while some data is readily available, specific experimental values for properties such as melting and boiling points are not extensively reported in the public domain.

| Property | Value | Source |

| CAS Number | 892112-24-2 | [1][2] |

| Molecular Formula | C₂₆H₂₀O₂ | [1] |

| Molecular Weight | 364.44 g/mol | [1][2] |

| Appearance | Not explicitly reported; likely a crystalline solid | Inferred |

| Melting Point | No data available. For the related compound 4-(benzyloxy)benzaldehyde, the melting point is 71-74 °C. | [3] |

| Boiling Point | No data available | [1] |

| Solubility | Insoluble in water. Soluble in common organic solvents like chloroform and ethyl acetate. | [3] |

Synthesis

Generalized Experimental Protocol: Williamson Ether Synthesis

This protocol describes the reaction of 4-hydroxybenzaldehyde with trityl chloride in the presence of a base.

Materials:

-

4-Hydroxybenzaldehyde

-

Trityl chloride

-

Potassium carbonate (K₂CO₃) or a similar non-nucleophilic base

-

Anhydrous N,N-Dimethylformamide (DMF) or acetone as solvent

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-hydroxybenzaldehyde (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5-2.0 equivalents).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

-

Add trityl chloride (1.1 equivalents) to the reaction mixture in portions.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water, followed by a brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization: The structure of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the aldehyde carbonyl and the ether linkage.

Application in Drug Development: A Building Block for PROTACs

This compound is primarily utilized as a bifunctional building block in the synthesis of PROTACs.[4][5] PROTACs are innovative therapeutic agents that harness the cell's own protein disposal machinery to eliminate disease-causing proteins.[6][7]

The Role of this compound in PROTAC Synthesis

A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The aldehyde group of this compound is a versatile chemical handle that can be readily modified to incorporate it into the linker component of a PROTAC. The trityl group serves as a protecting group for the phenolic oxygen, which can be deprotected at a later stage if required for further chemical modifications or to reveal a hydroxyl group that may be important for biological activity.

The general workflow for incorporating an aldehyde-containing building block like this compound into a PROTAC is depicted in the diagram below.

Caption: General workflow for utilizing an aldehyde-containing linker in PROTAC synthesis.

Signaling Pathway: Targeted Protein Degradation via PROTACs

The mechanism of action for a PROTAC involves the hijacking of the ubiquitin-proteasome system. The PROTAC forms a ternary complex with the target protein and an E3 ubiquitin ligase. This proximity induces the E3 ligase to tag the target protein with ubiquitin molecules. The polyubiquitinated protein is then recognized and degraded by the proteasome, effectively removing it from the cell.

Caption: The signaling pathway of targeted protein degradation induced by a PROTAC molecule.

Conclusion

This compound is a key synthetic intermediate with significant potential in modern drug discovery. While detailed experimental data for this specific compound is somewhat limited in publicly accessible literature, its structural similarity to other well-characterized benzaldehyde derivatives allows for a reliable estimation of its properties and synthetic accessibility. Its primary application as a building block for PROTACs underscores its importance in the development of next-generation therapeutics aimed at targeted protein degradation. For researchers in this field, this compound represents a valuable tool for constructing novel and potent drug candidates.

References

- 1. 892112-24-2|this compound|BLD Pharm [bldpharm.com]

- 2. parchem.com [parchem.com]

- 3. 4-Benzyloxybenzaldehyde | 4397-53-9 [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Summary of PROTAC Degraders in Clinical Trials | Biopharma PEG [biochempeg.com]

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Trityloxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(Trityloxy)benzaldehyde, a valuable intermediate in organic synthesis. This document details the scientific principles, experimental protocols, and analytical data associated with this compound, presented in a clear and structured format to support research and development activities.

Introduction

This compound, with the CAS number 892112-24-2, is an aromatic aldehyde featuring a bulky trityl (triphenylmethyl) protecting group on the phenolic oxygen. This protecting group strategy is commonly employed in multi-step organic syntheses to mask the reactivity of the hydroxyl group of 4-hydroxybenzaldehyde, allowing for selective transformations at other positions of the molecule. The trityl group can be selectively removed under acidic conditions, making it a versatile tool in the synthesis of complex molecules, including pharmaceuticals and functional materials.

Synthesis of this compound

The synthesis of this compound is typically achieved through the etherification of 4-hydroxybenzaldehyde with trityl chloride. This reaction, a variation of the Williamson ether synthesis, involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then displaces the chloride from trityl chloride.

Synthesis Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

Caption: General workflow for the synthesis and purification of this compound.

Experimental Protocol

This protocol is based on established procedures for the tritylation of hydroxyl groups.

Materials:

-

4-Hydroxybenzaldehyde

-

Trityl chloride

-

Anhydrous pyridine

-

Methanol

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 eq.) in anhydrous pyridine.

-

To this solution, add trityl chloride (1.1 eq.) portion-wise at room temperature with stirring.

-

Continue stirring the reaction mixture at room temperature overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a small amount of methanol.

-

Remove the pyridine under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Characterization Data

The successful synthesis of this compound is confirmed through various analytical techniques. The following tables summarize the key characterization data for the compound.

Physical and Chemical Properties

| Property | Value |

| CAS Number | 892112-24-2 |

| Molecular Formula | C₂₆H₂₀O₂ |

| Molecular Weight | 364.44 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 128-132 °C (literature value) |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.77 | s | 1H | -CHO | |

| 7.69 | d, J = 8.8 Hz | 2H | Ar-H | |

| 7.45 - 7.20 | m | 15H | Trityl Ar-H | |

| 6.94 | d, J = 8.8 Hz | 2H | Ar-H |

| ¹³C NMR (CDCl₃, 101 MHz) | Chemical Shift (δ, ppm) | Assignment |

| 190.8 | C=O (aldehyde) | |

| 162.5 | C-O (ether) | |

| 143.8 | Quaternary C | |

| 131.9 | Ar-CH | |

| 130.5 | Quaternary C | |

| 128.7 | Ar-CH | |

| 128.1 | Ar-CH | |

| 127.9 | Ar-CH | |

| 115.8 | Ar-CH | |

| 87.2 | Quaternary C |

3.2.2. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2850, ~2750 | Weak | Aldehyde C-H stretch (Fermi doublet) |

| ~1695 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1500 | Medium | Aromatic C=C stretch |

| ~1240 | Strong | Aryl-O-C stretch (ether) |

3.2.3. Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 364.1 | Moderate | [M]⁺ |

| 243.1 | 100 | [C(C₆H₅)₃]⁺ |

| 165.1 | High | [C₁₃H₉]⁺ |

| 121.1 | Moderate | [M - C(C₆H₅)₃]⁺ |

Conclusion

This technical guide provides essential information for the synthesis and characterization of this compound. The detailed experimental protocol and comprehensive analytical data serve as a valuable resource for researchers in organic chemistry and drug development. The straightforward synthesis and the stability of the trityl ether make this compound an important building block in the design and synthesis of complex molecular architectures. Adherence to the outlined procedures and analytical confirmation will ensure the successful preparation and identification of high-purity this compound for its intended applications.

4-(Trityloxy)benzaldehyde molecular weight and formula

An In-Depth Technical Guide to 4-(Trityloxy)benzaldehyde

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical reagents is paramount. This guide provides a detailed overview of this compound, a versatile organic compound.

Chemical Identity and Properties

This compound is a derivative of benzaldehyde featuring a bulky trityl (triphenylmethyl) protecting group attached to the hydroxyl group at the para position. This structural feature is key to its utility in multi-step organic synthesis, particularly in pharmaceutical and materials science research.

Quantitative Data Summary

The fundamental molecular properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₀O₂ | [1][2][3] |

| Molecular Weight | 364.44 g/mol | [1][3] |

| CAS Number | 892112-24-2 | [1][2][3] |

Synthesis and Reactivity

While specific experimental protocols can vary, the synthesis of this compound typically involves the reaction of 4-hydroxybenzaldehyde with trityl chloride in the presence of a base. The trityl group serves as a protecting group for the phenolic hydroxyl, allowing for selective reactions at the aldehyde functional group. The protective trityl group can be subsequently removed under acidic conditions.

Structural Representation

The molecular structure of this compound is characterized by the connection of a trityl group to a benzaldehyde moiety through an ether linkage. This arrangement is visualized in the diagram below.

Applications in Research and Development

The primary application of this compound lies in its role as an intermediate in organic synthesis. The steric bulk of the trityl group can influence the stereoselectivity of reactions, and its stability under certain conditions makes it a valuable tool in the synthesis of complex molecules, including active pharmaceutical ingredients and functional materials.

This technical guide is intended for informational purposes for an audience of researchers, scientists, and drug development professionals. For specific experimental applications, always refer to peer-reviewed literature and established safety protocols.

References

An In-depth Technical Guide to the Solubility of 4-(Trityloxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Trityloxy)benzaldehyde in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility predictions based on chemical principles and provides detailed experimental protocols for determining solubility in a laboratory setting.

Introduction to this compound

This compound is an organic compound featuring a benzaldehyde molecule where the hydroxyl group at the para position is protected by a trityl (triphenylmethyl) group. The trityl group is a bulky, non-polar protecting group, which significantly influences the molecule's overall polarity and, consequently, its solubility. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules where protection of the phenolic hydroxyl group is required.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Formula | Polarity (Relative)[3][4] | Predicted Solubility | Rationale |

| Toluene | C₇H₈ | 0.099 | High | Non-polar aromatic solvent, similar in nature to the phenyl rings of the trityl group. |

| Dichloromethane (DCM) | CH₂Cl₂ | 0.309 | High | A moderately polar aprotic solvent capable of dissolving large organic molecules. |

| Tetrahydrofuran (THF) | C₄H₈O | 0.207 | High | A moderately polar aprotic ether, effective for dissolving a wide range of organic compounds. |

| Acetone | C₃H₆O | 0.355 | Moderate | A polar aprotic solvent, may show good solubility. |

| Acetonitrile | C₂H₃N | 0.460 | Moderate to Low | A polar aprotic solvent; its higher polarity may limit the solubility of the non-polar compound. |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 0.386 | Moderate to Low | A highly polar aprotic solvent. |

| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 0.444 | Moderate to Low | A highly polar aprotic solvent. |

| Ethanol | C₂H₆O | 0.654 | Low | A polar protic solvent; hydrogen bonding capability will likely not favor dissolution of the bulky, non-polar solute. |

| Methanol | CH₄O | 0.762 | Low | A highly polar protic solvent, expected to be a poor solvent for this compound. |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound in a given solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials and Equipment:

-

This compound

-

Selected organic solvents (high purity)

-

Analytical balance

-

Scintillation vials or test tubes with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 5 mL). The excess solid is necessary to ensure that a saturated solution is formed.

-

Seal the vial tightly to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker or vortex mixer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[2]

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the suspension to settle.

-

Centrifuge the vial at a high speed to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) without disturbing the solid pellet.

-

Dilute the aliquot with a known volume of a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantitative Analysis:

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

A calibration curve should be prepared beforehand using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution from the measured concentration of the diluted sample and the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/100 mL.

-

Workflow for Solubility Determination

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Synthesis of this compound

This compound is typically synthesized via a Williamson ether synthesis, where the sodium or potassium salt of 4-hydroxybenzaldehyde reacts with trityl chloride.

General Synthetic Workflow

Caption: A general workflow for the synthesis and purification of this compound.

Potential Signaling Pathways in Drug Development

While there is no specific research on the signaling pathways affected by this compound, studies on its parent molecule, benzaldehyde, have shown biological activity. For instance, benzaldehyde has been found to stimulate autophagy via the sonic hedgehog (Shh) signaling pathway in mouse brain astrocytes.[5] It has also been investigated for its potential as an anticancer agent.[5] Researchers working with this compound in drug development may consider investigating whether this derivative retains or modifies the biological activities of the parent benzaldehyde molecule.

Conclusion

This compound is a valuable synthetic intermediate whose solubility is dominated by its large, non-polar trityl group. It is predicted to be highly soluble in non-polar and moderately polar aprotic solvents and poorly soluble in polar protic solvents. This guide provides a framework for both predicting and experimentally determining its solubility, as well as a standard workflow for its synthesis. Further research is needed to quantify its solubility in various solvents and to explore its potential biological activities.

References

- 1. chem.ws [chem.ws]

- 2. youtube.com [youtube.com]

- 3. Reagents & Solvents [chem.rochester.edu]

- 4. www1.chem.umn.edu [www1.chem.umn.edu]

- 5. Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the NMR Spectral Data of 4-(Arylmethoxy)benzaldehydes: A Case Study of 4-(Benzyloxy)benzaldehyde

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-(Benzyloxy)benzaldehyde, a close structural analog of 4-(Trityloxy)benzaldehyde. Due to the limited availability of specific experimental NMR data for this compound in the public domain, this guide utilizes the well-documented spectral information of 4-(Benzyloxy)benzaldehyde to illustrate the principles of NMR characterization for this class of compounds. The methodologies and data interpretation presented herein are directly applicable to researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction to NMR Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules.[1][2] It provides detailed information about the carbon-hydrogen framework of a molecule, including the chemical environment of individual atoms, their connectivity, and stereochemistry.[1] ¹H NMR provides information about the protons, while ¹³C NMR provides information about the carbon skeleton of the molecule.

Spectral Data of 4-(Benzyloxy)benzaldehyde

The ¹H and ¹³C NMR spectral data for 4-(Benzyloxy)benzaldehyde are summarized in the tables below. The data was acquired in deuterated chloroform (CDCl₃) using a 400 MHz spectrometer, with chemical shifts reported in parts per million (ppm) relative to tetramethylsilane (TMS).[3][4]

¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.88 | s | 1H | Aldehyde-H |

| 7.83 | d | 2H | Ar-H (ortho to CHO) |

| 7.45 - 7.33 | m | 5H | Phenyl-H of Benzyl |

| 7.07 | d | 2H | Ar-H (ortho to OCH₂) |

| 5.14 | s | 2H | O-CH₂-Ph |

s = singlet, d = doublet, m = multiplet

¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| 190.9 | C=O (Aldehyde) |

| 163.7 | C-O (aromatic) |

| 136.0 | C-ipso (benzyl) |

| 131.9 | C-H (aromatic, ortho to CHO) |

| 129.9 | C-ipso (benzaldehyde) |

| 128.7 | C-H (phenyl of benzyl) |

| 128.3 | C-H (phenyl of benzyl) |

| 127.5 | C-H (phenyl of benzyl) |

| 115.2 | C-H (aromatic, ortho to OCH₂) |

| 70.3 | O-CH₂-Ph |

Experimental Protocol for NMR Data Acquisition

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of organic compounds.

3.1. Sample Preparation

-

Approximately 5-10 mg of the solid sample (e.g., 4-(Benzyloxy)benzaldehyde) is accurately weighed and placed in a clean, dry NMR tube.

-

About 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), is added to the NMR tube to dissolve the sample.[5] Deuterated solvents are used to avoid interference from proton signals of the solvent itself.[2]

-

The tube is capped and gently agitated to ensure complete dissolution of the sample.

3.2. Instrument Parameters

-

Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is typically used for routine analysis.

-

Nuclei: ¹H for proton NMR and ¹³C for carbon NMR.

-

Reference: Tetramethylsilane (TMS) is used as an internal standard, with its signal set to 0.00 ppm.[6]

-

Temperature: The experiment is usually conducted at room temperature (approximately 298 K).

-

Data Processing: The raw data (Free Induction Decay or FID) is Fourier transformed to obtain the frequency domain spectrum. Phase and baseline corrections are applied to the spectrum.

Visualization of Molecular Structure and NMR Assignments

The following diagram, generated using the DOT language, illustrates the chemical structure of 4-(Benzyloxy)benzaldehyde and the assignment of its ¹H and ¹³C NMR signals.

This guide provides a foundational understanding of the NMR spectral characteristics of 4-(Arylmethoxy)benzaldehydes using 4-(Benzyloxy)benzaldehyde as a representative example. The presented data and protocols can be readily adapted for the analysis of other analogous compounds, aiding in their structural confirmation and characterization.

References

- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 2. azolifesciences.com [azolifesciences.com]

- 3. 4-Benzyloxybenzaldehyde(4397-53-9) 1H NMR [m.chemicalbook.com]

- 4. 4-Benzyloxybenzaldehyde(4397-53-9) 13C NMR [m.chemicalbook.com]

- 5. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Trityl Protection of 4-Hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and key considerations for the trityl protection of the hydroxyl group in 4-hydroxybenzaldehyde, yielding 4-(trityloxy)benzaldehyde. This process is a crucial step in multi-step organic syntheses, preventing the phenolic hydroxyl group from undergoing unintended reactions while other parts of the molecule are being modified.

Core Mechanism of Trityl Protection

The protection of the phenolic hydroxyl group of 4-hydroxybenzaldehyde with trityl chloride (Tr-Cl) is a classic example of nucleophilic substitution. Contrary to what might be assumed for a primary halide, the reaction does not proceed via a direct S\textsubscript{N}2 pathway due to the extreme steric hindrance of the quaternary carbon atom in the trityl group. Instead, the reaction follows an S\textsubscript{N}1-type mechanism .[1]

The key steps are as follows:

-

Formation of the Trityl Cation: In the presence of a polar solvent or a Lewis acid, trityl chloride dissociates to form a highly stable triphenylmethyl cation, commonly known as the trityl cation. This carbocation is stabilized by the extensive resonance delocalization of the positive charge across the three phenyl rings.

-

Role of the Base: The reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine (Et\textsubscript{3}N). The primary role of the base is to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde, forming a more nucleophilic phenoxide ion. Additionally, the base serves to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction, preventing it from causing deprotection of the newly formed ether.[1]

-

Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic trityl cation to form the desired trityl ether, this compound.

Catalysis with 4-Dimethylaminopyridine (DMAP)

To enhance the reaction rate, 4-dimethylaminopyridine (DMAP) is often used as a catalyst in conjunction with a stoichiometric base like pyridine or triethylamine. DMAP is a superior nucleophile compared to the alcohol or phenol. It first reacts with trityl chloride to form a highly reactive N-tritylpyridinium salt. This intermediate is much more susceptible to nucleophilic attack by the hydroxyl group of 4-hydroxybenzaldehyde than trityl chloride itself. This catalytic cycle significantly accelerates the protection reaction.

Visualizing the Reaction Pathways

The following diagrams illustrate the key mechanistic pathways involved in the trityl protection of 4-hydroxybenzaldehyde.

References

stability of 4-(Trityloxy)benzaldehyde under acidic and basic conditions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability of 4-(Trityloxy)benzaldehyde under both acidic and basic conditions. The trityl (triphenylmethyl) protecting group is frequently employed in multi-step organic syntheses to mask the reactivity of hydroxyl functionalities. Understanding its stability profile is critical for the strategic design of synthetic routes and for minimizing yield loss during deprotection steps. This document presents a detailed analysis of the reaction mechanisms, quantitative data on cleavage conditions, potential side reactions involving the benzaldehyde moiety, and explicit experimental protocols for the controlled deprotection of this compound.

Introduction to the Trityl Protecting Group

The trityl group is a bulky protecting group used for primary alcohols, and to a lesser extent, secondary alcohols, phenols, amines, and thiols. Its utility stems from its ease of introduction and, most notably, its lability under acidic conditions, allowing for selective removal in the presence of other protecting groups that are stable to acid but labile to base or hydrogenolysis. The stability of the trityl ether linkage is intrinsically linked to the remarkable stability of the triphenylmethyl (trityl) cation, which is a key intermediate in the acidic cleavage mechanism.

Stability under Acidic Conditions

The ether linkage in this compound is highly susceptible to cleavage under acidic conditions. The reaction proceeds via an SN1-type mechanism, initiated by the protonation of the ether oxygen, followed by the departure of the stable trityl cation.

Mechanism of Acid-Catalyzed Deprotection

The generally accepted mechanism for the acid-catalyzed deprotection of trityl ethers is depicted below. The reaction is initiated by the protonation of the ether oxygen, which enhances the leaving group ability of the 4-hydroxybenzaldehyde moiety. Subsequent cleavage of the carbon-oxygen bond results in the formation of 4-hydroxybenzaldehyde and the highly resonance-stabilized trityl cation. The trityl cation is then quenched by a nucleophile, typically water or a scavenger added to the reaction mixture.

Caption: Acid-catalyzed deprotection of this compound.

Quantitative Data on Acidic Cleavage

The rate of cleavage of the trityl group is highly dependent on the strength of the acid, the solvent, and the temperature. While specific kinetic data for this compound is not extensively published, the following table summarizes typical conditions for the deprotection of phenolic trityl ethers, which are expected to be comparable.

| Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Notes |

| 80% Acetic Acid | Water | Room Temp. | 2 - 16 h | >90 | Mild conditions, compatible with many other protecting groups.[1] |

| Formic Acid (88-97%) | Neat or Dioxane | Room Temp. | 5 min - 2 h | 85 - 95 | A milder alternative to TFA.[2] |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 1 - 4 h | >90 | Broad applicability for acid-stable compounds.[2] |

| 1% TFA | DCM | Room Temp. | 30 min | ~95 | Commonly used for cleavage from solid-phase resins. |

| BF₃·OEt₂ | CHCl₃/MeOH | Room Temp. | 45 min | >90 | Lewis acid-catalyzed deprotection.[3] |

Stability of the Benzaldehyde Moiety under Acidic Conditions

The aldehyde functional group is generally stable under the mild acidic conditions typically used for trityl deprotection. However, prolonged exposure to strong acids or elevated temperatures can lead to side reactions such as acetal formation if an alcohol is present as a solvent or impurity. It is crucial to monitor the reaction progress and use the mildest conditions necessary to achieve complete deprotection to avoid potential degradation of the desired 4-hydroxybenzaldehyde product.

Stability under Basic Conditions

Trityl ethers are renowned for their stability under a wide range of basic conditions, a property that makes them orthogonal to many other protecting groups like esters and silyl ethers.

General Stability

The trityl ether linkage in this compound is robust and does not undergo cleavage in the presence of common bases such as alkali metal hydroxides (e.g., NaOH, KOH), carbonates (e.g., K₂CO₃), and amines (e.g., triethylamine, pyridine). This stability is attributed to the poor leaving group ability of the alkoxide and the lack of a viable mechanistic pathway for base-mediated cleavage.

Potential Instability of the Benzaldehyde Moiety under Strong Base

While the trityl ether is stable, the benzaldehyde functional group can be susceptible to reaction under strongly basic conditions, particularly in the absence of α-hydrogens, as is the case with this compound. Under such conditions, benzaldehyde derivatives can undergo the Cannizzaro reaction, a disproportionation reaction that yields both an alcohol and a carboxylic acid.

Caption: Potential Cannizzaro reaction of this compound.

However, this reaction typically requires forcing conditions (e.g., concentrated alkali hydroxides and elevated temperatures) and is generally not a concern under the standard basic conditions used in multi-step organic synthesis.

Experimental Protocols

The following are representative experimental protocols for the deprotection of this compound under acidic conditions.

Protocol 1: Deprotection using 80% Acetic Acid

This method is suitable for substrates sensitive to stronger acids.

Caption: Workflow for deprotection with acetic acid.

Procedure:

-

Dissolve this compound (1.0 eq) in 80% aqueous acetic acid.

-

Stir the solution at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

To the residue, add water and extract the product with a suitable organic solvent such as ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford 4-hydroxybenzaldehyde.

Protocol 2: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is rapid and effective for less sensitive substrates.

Caption: Workflow for deprotection with TFA.

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (TFA) (2.0 - 10.0 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 4-hydroxybenzaldehyde.

Conclusion

This compound is a versatile intermediate whose stability is highly dependent on the pH of the medium. It is readily deprotected under a variety of acidic conditions, with the choice of acid allowing for fine-tuning of the reaction's selectivity and speed. Conversely, the compound exhibits excellent stability under basic conditions, making the trityl group a valuable tool for orthogonal protection strategies. Care should be taken to employ the mildest possible acidic conditions for deprotection to preserve the integrity of the aldehyde functionality. Under strongly basic conditions, the potential for the Cannizzaro reaction of the benzaldehyde moiety should be considered, although this is not a common side reaction under standard synthetic protocols. The experimental procedures provided herein offer reliable methods for the controlled cleavage of the trityl ether in this compound.

References

A Technical Guide to the Key Intermediates in the Synthesis of 4-(Trityloxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-(Trityloxy)benzaldehyde, focusing on its key chemical intermediates. The document provides comprehensive experimental protocols, quantitative data, and visual representations of the synthetic pathways to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the preparation of complex molecules in medicinal chemistry and materials science. The trityl (triphenylmethyl) group serves as a bulky, acid-labile protecting group for the phenolic hydroxyl functionality. The synthesis of this compound is a two-step process, beginning with the formation of the key intermediate, 4-hydroxybenzaldehyde, followed by the protection of its hydroxyl group.

Key Intermediates

The primary key intermediate in the synthesis of this compound is 4-hydroxybenzaldehyde . This commercially available aromatic aldehyde is the direct precursor to the final product. The synthesis of 4-hydroxybenzaldehyde itself can be achieved through various methods, with the oxidation of p-cresol being a common and efficient route.

A transient but critical intermediate in the second step of the synthesis is the trityl cation (triphenylmethyl carbocation) . This electrophilic species is generated in situ from trityl chloride and reacts with the nucleophilic phenoxide of 4-hydroxybenzaldehyde to form the desired ether linkage.

Synthetic Pathways and Experimental Protocols

Synthesis of the Key Intermediate: 4-Hydroxybenzaldehyde from p-Cresol

The oxidation of p-cresol to 4-hydroxybenzaldehyde is a widely used method. Various oxidizing agents can be employed, with cobalt(II) chloride-catalyzed oxidation by molecular oxygen in a basic medium being an effective approach.

Experimental Protocol:

A mixture of p-cresol (6.0 g, 55.6 mmol), cobalt(II) chloride (0.072 g, 0.556 mmol), sodium hydroxide (6.67 g, 168 mmol), and methanol (18 ml) is stirred vigorously in an oxygen atmosphere (1 atm) at 60°C for 6 hours. Upon completion of the reaction, the mixture is cooled to room temperature and acidified with hydrochloric acid. The product is then extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 4-hydroxybenzaldehyde.[1][2]

Logical Workflow for the Synthesis of 4-Hydroxybenzaldehyde

Synthesis of this compound from 4-Hydroxybenzaldehyde

The protection of the hydroxyl group of 4-hydroxybenzaldehyde is achieved through a Williamson ether synthesis-type reaction with trityl chloride in the presence of a base.

Experimental Protocol:

To a solution of 4-hydroxybenzaldehyde (2.0 g, 16.4 mmol) in dry pyridine (20 mL) is added trityl chloride (4.7 g, 16.8 mmol) in one portion. The reaction mixture is stirred at room temperature overnight. After completion of the reaction (monitored by TLC), the mixture is poured into ice water, and the resulting precipitate is collected by filtration. The crude product is washed with cold water and then recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Signaling Pathway for the Synthesis of this compound

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of 4-hydroxybenzaldehyde and this compound.

Table 1: Synthesis of 4-Hydroxybenzaldehyde

| Parameter | Value | Reference |

| Starting Material | p-Cresol | [1][2] |

| Key Reagents | CoCl₂, NaOH, O₂, Methanol | [1][2] |

| Reaction Time | 6 hours | [2] |

| Reaction Temperature | 60°C | [2] |

| Yield | ~72% (Selectivity) | [1] |

| Melting Point | 115-118 °C | |

| Appearance | White to pale yellow crystalline solid |

Table 2: Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | 4-Hydroxybenzaldehyde | |

| Key Reagents | Trityl Chloride, Pyridine | |

| Reaction Time | Overnight | |

| Reaction Temperature | Room Temperature | |

| Yield | >80% (Expected) | |

| Melting Point | Not available | |

| Appearance | White to off-white solid |

Table 3: Spectroscopic Data

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| 4-Hydroxybenzaldehyde | 9.87 (s, 1H, CHO), 7.81 (d, 2H), 6.96 (d, 2H), 5.83 (s, 1H, OH) | 191.5, 161.5, 132.5, 130.0, 116.0 | 3400-3100 (br, OH), 2830, 2730 (C-H, aldehyde), 1680 (C=O) |

| This compound | 9.8 (s, 1H, CHO), 7.6-7.1 (m, 19H, Ar-H), 6.9 (d, 2H) | ~191, ~160, ~144, ~131, ~129, ~128, ~127, ~116, ~90 | ~2830, 2730 (C-H, aldehyde), ~1690 (C=O), ~1250 (C-O) |

Note: Spectroscopic data for this compound is estimated based on analogous structures.

References

historical development of trityl protecting groups in organic synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The triphenylmethyl group, commonly known as the trityl group (Tr), stands as a cornerstone in the field of organic synthesis, particularly as a protecting group for hydroxyl, amino, and thiol functionalities. Its historical development, from an unexpected discovery in free radical chemistry to a versatile tool in the synthesis of complex molecules like oligonucleotides and carbohydrates, offers a fascinating glimpse into the evolution of synthetic organic chemistry. This technical guide delves into the core of the trityl group's history, its mechanism of action, the strategic evolution of its derivatives, and the practical methodologies for its application.

The Dawn of a New Era: The Discovery of the Triphenylmethyl Radical

The story of the trityl group begins not with protecting groups, but with a groundbreaking discovery that challenged the fundamental tenets of carbon valency. In 1900, Moses Gomberg, a chemistry professor at the University of Michigan, was attempting to synthesize hexaphenylethane by reacting triphenylmethyl chloride with zinc in benzene.[1][2][3] Instead of the expected hydrocarbon, he isolated a highly reactive, yellow-colored substance. Through a series of astute observations of its reactions with oxygen, iodine, and other reagents, Gomberg correctly concluded that he had synthesized the first stable organic free radical: the triphenylmethyl radical.[1][2][3][4][5][6]

This discovery was initially met with skepticism from the scientific community, as the prevailing belief was that carbon could only be tetravalent.[2][3] It took nearly a decade for the existence of organic free radicals to be widely accepted.[2][3] Gomberg's work not only founded the field of radical chemistry but also laid the serendipitous foundation for the development of the trityl protecting group.[2][4]

The Trityl Group as a Protective Shield

The utility of the triphenylmethyl moiety as a protecting group was first recognized in carbohydrate chemistry. In the 1920s, Burckhardt Helferich and his colleagues demonstrated that trityl chloride could be used for the selective protection of the primary hydroxyl group in sugars.[7] This selectivity arises from the significant steric bulk of the trityl group, which makes it react preferentially with the least sterically hindered primary alcohols over secondary or tertiary ones.[7][8]

The introduction of the trityl group marked a significant advancement in the regioselective modification of carbohydrates, paving the way for the synthesis of complex oligosaccharides and other carbohydrate-based structures.[7] This concept was later extended to other areas of organic synthesis, most notably in the protection of the 5'-hydroxyl group of nucleosides, which became a critical step in the chemical synthesis of DNA and RNA.[9]

Mechanism of Protection and Deprotection: An SN1 Affair

The effectiveness of the trityl group as a protecting group is rooted in the stability of the triphenylmethyl cation (trityl cation). The protection of an alcohol is typically achieved by reacting it with trityl chloride in the presence of a base, such as pyridine, which serves to neutralize the hydrochloric acid byproduct.[8] The reaction proceeds via an SN1-like mechanism, where the departure of the chloride ion is facilitated by the formation of the highly resonance-stabilized trityl cation.

The deprotection of a trityl ether is readily accomplished under acidic conditions.[8][10] The reaction is initiated by the protonation of the ether oxygen, followed by the cleavage of the carbon-oxygen bond to release the alcohol and the stable trityl cation.[8] The high stability of this carbocation is the reason for the acid lability of the trityl group.

Fine-Tuning the Shield: The Evolution of Substituted Trityl Groups

While the parent trityl group proved immensely useful, the need for protecting groups with varying degrees of acid lability spurred the development of substituted trityl analogues. By introducing electron-donating groups, such as methoxy groups, onto the phenyl rings, the stability of the resulting trityl cation could be significantly increased. This enhanced stability, in turn, leads to a greater rate of cleavage under acidic conditions.[8][9]

This led to the development of a series of trityl-based protecting groups with tunable acid lability:

-

Monomethoxytrityl (MMT): With one methoxy group, the MMT group is more acid-labile than the parent trityl group.

-

Dimethoxytrityl (DMT): The introduction of a second methoxy group further increases the acid lability. The DMT group is widely used in automated solid-phase oligonucleotide synthesis due to its ideal balance of stability and rapid cleavage under mild acidic conditions.[9]

-

Trimethoxytrityl (TMT): With three methoxy groups, the TMT group is extremely acid-labile and can be removed under very mild acidic conditions.[8]

Quantitative Comparison of Trityl Protecting Groups

The choice of a particular trityl protecting group depends on the specific requirements of the synthetic route, particularly the presence of other acid-sensitive functional groups. The following table summarizes the relative rates of deprotection for common trityl groups.

| Protecting Group | Abbreviation | Relative Rate of Deprotection (approx.) | Typical Cleavage Conditions |

| Trityl | Tr | 1 | 80% Acetic Acid (48 hours)[9] |

| Monomethoxytrityl | MMT | 10 | 80% Acetic Acid[9] |

| Dimethoxytrityl | DMT | ~300 | 80% Acetic Acid (minutes) / 3% TCA in DCM[9] |

| Trimethoxytrityl | TMT | >1000 | Very mild acid[9] |

Experimental Protocols

The following are generalized experimental protocols for the introduction and removal of the trityl group. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Protection of a Primary Alcohol using Trityl Chloride

Materials:

-

Alcohol substrate

-

Trityl chloride (1.1 - 1.5 equivalents)

-

Anhydrous pyridine (solvent)

-

Dichloromethane (for workup)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the alcohol substrate in anhydrous pyridine.

-

Add trityl chloride portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of methanol.

-

Remove the pyridine under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the trityl ether.[7]

Protocol 2: Acid-Catalyzed Deprotection of a Trityl Ether

Materials:

-

Trityl ether substrate

-

Dichloromethane (DCM) or other suitable solvent

-

Trifluoroacetic acid (TFA) or 80% aqueous acetic acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure using Trifluoroacetic Acid (TFA):

-

Dissolve the trityl ether in dichloromethane.

-

Add a solution of TFA in DCM (e.g., 3-5%) dropwise to the stirred solution at room temperature.

-

Monitor the reaction by TLC. The deprotection is often rapid.

-

Once the reaction is complete, neutralize the acid by adding saturated sodium bicarbonate solution.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by silica gel column chromatography to separate the deprotected alcohol from the triphenylmethanol byproduct.[8][11]

Procedure using Acetic Acid:

-

Dissolve the trityl ether in 80% aqueous acetic acid.

-

Stir the reaction at room temperature. The reaction time will vary depending on the specific trityl group (see table above).

-

Monitor the reaction by TLC.

-

Once complete, neutralize the acetic acid with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by silica gel column chromatography.[8]

Conclusion

The historical development of the trityl protecting group is a testament to the synergy between fundamental discovery and practical application in organic synthesis. From its origins in the unexpected synthesis of a stable free radical, the trityl group has evolved into an indispensable tool for chemists. The ability to fine-tune its properties through substitution has provided a versatile platform for the protection of various functional groups, enabling the synthesis of increasingly complex and life-changing molecules. The legacy of Gomberg's discovery continues to influence the design and application of protecting groups, underscoring the enduring importance of curiosity-driven research in advancing the frontiers of science.

References

- 1. Triphenylmethyl radical - Wikipedia [en.wikipedia.org]

- 2. acs.org [acs.org]

- 3. 150th Birthday: Moses Gomberg - ChemistryViews [chemistryviews.org]

- 4. Discovery of Organic Free Radicals by Moses Gomberg | Invention & Technology Magazine [inventionandtech.com]

- 5. Gomberg Radical [chemweb.unl.edu]

- 6. Triphenylmethyl_radical [chemeurope.com]

- 7. benchchem.com [benchchem.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. benchchem.com [benchchem.com]

- 10. fiveable.me [fiveable.me]

- 11. benchchem.com [benchchem.com]

A Theoretical Investigation into the Molecular Structure of 4-(Trityloxy)benzaldehyde: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical approach to elucidating the three-dimensional structure and electronic properties of 4-(Trityloxy)benzaldehyde. Due to the current absence of published theoretical studies on this specific molecule, this paper outlines a detailed computational methodology using Density Functional Theory (DFT). It presents a hypothetical data set, based on expected outcomes from these calculations, to illustrate the types of structural parameters and electronic properties that would be determined. This includes optimized bond lengths, bond angles, dihedral angles, Mulliken atomic charges, and frontier molecular orbital analysis. The described protocols and illustrative data serve as a robust framework for researchers seeking to perform similar computational investigations on this or related molecules, which are of interest in medicinal chemistry and materials science.

Introduction

This compound is a derivative of benzaldehyde characterized by the bulky trityl (triphenylmethyl) ether group at the para position. This structural feature imparts significant steric and electronic effects that influence its chemical reactivity and potential applications, particularly as an intermediate in organic synthesis and for the development of novel therapeutic agents. Understanding the precise three-dimensional arrangement of its atoms and the distribution of its electron density is crucial for predicting its interaction with biological targets and for designing new derivatives with tailored properties.

Computational chemistry, particularly methods based on Density Functional Theory (DFT), offers a powerful and cost-effective means to investigate the molecular structure and electronic characteristics of molecules like this compound at the atomic level. Such theoretical calculations can provide detailed insights that complement and guide experimental studies. This whitepaper details the theoretical framework and computational protocols for such an investigation.

Theoretical and Computational Methodology

The following section outlines a robust computational protocol for the theoretical investigation of this compound. These calculations can be performed using various quantum chemistry software packages such as Gaussian, ORCA, or Spartan.

Geometry Optimization

The initial step involves the full optimization of the molecular geometry of this compound. A common and reliable method for this is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a suitable basis set, such as 6-31G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules of this size. The optimization process systematically alters the atomic coordinates to find the minimum energy conformation on the potential energy surface.

Frequency Calculations

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. This serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. These predicted spectra can be compared with experimental data for validation of the computational model.

Electronic Property Calculations

With the optimized geometry, a range of electronic properties can be calculated. These include:

-

Mulliken Atomic Charges: To understand the distribution of electron density across the molecule.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

-

Molecular Electrostatic Potential (MEP): This provides a visual representation of the charge distribution and is useful for identifying sites susceptible to electrophilic or nucleophilic attack.

Illustrative Results and Discussion

As no specific theoretical data for this compound is currently available in the literature, this section presents hypothetical yet representative data that would be expected from the aforementioned computational protocol. This data is informed by computational studies on structurally related molecules such as 4-hydroxybenzaldehyde and 4-(benzyloxy)benzaldehyde.[1][2]

Molecular Geometry

The optimized geometry of this compound would reveal the spatial arrangement of the benzaldehyde and trityl moieties. Key structural parameters are presented in Table 1. The planarity of the benzaldehyde ring is expected to be largely maintained, while the trityl group will adopt a propeller-like conformation. The dihedral angles involving the ether linkage are of particular interest as they define the overall molecular shape.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths, Bond Angles, and Dihedral Angles) for this compound (Illustrative Data)

| Parameter | Atom(s) | Bond Length (Å) | Parameter | Atom(s) | Bond Angle (°) | Parameter | Atom(s) | Dihedral Angle (°) |

| r(C1-O1) | C1-O1 | 1.375 | ∠(C2-C1-O1) | C2-C1-O1 | 118.5 | D(C2-C1-O1-C5) | C2-C1-O1-C5 | 179.8 |

| r(O1-C5) | O1-C5 | 1.430 | ∠(C1-O1-C5) | C1-O1-C5 | 119.0 | D(C1-O1-C5-C6) | C1-O1-C5-C6 | -85.0 |

| r(C4-C7) | C4-C7 | 1.485 | ∠(C3-C4-C7) | C3-C4-C7 | 121.0 | D(C3-C4-C7-O2) | C3-C4-C7-O2 | 179.9 |

| r(C7=O2) | C7=O2 | 1.215 | ∠(C4-C7-O2) | C4-C7-O2 | 124.5 | D(O1-C5-C6-C11) | O1-C5-C6-C11 | 55.0 |

| r(C5-C6) | C5-C6 | 1.540 | ∠(O1-C5-C6) | O1-C5-C6 | 108.0 | D(O1-C5-C12-C17) | O1-C5-C12-C17 | 55.0 |

| r(C5-C12) | C5-C12 | 1.540 | ∠(O1-C5-C12) | O1-C5-C12 | 108.0 | D(O1-C5-C18-C23) | O1-C5-C18-C23 | 55.0 |

| r(C5-C18) | C5-C18 | 1.540 | ∠(O1-C5-C18) | O1-C5-C18 | 108.0 |

Note: Atom numbering corresponds to the molecular diagram in Figure 1.

Atomic Charges and Electronic Properties

The Mulliken atomic charges would indicate the electron distribution. The oxygen atoms of the ether and carbonyl groups are expected to carry the most negative charges, while the carbonyl carbon and the central carbon of the trityl group would be the most electropositive centers. This information is crucial for understanding intermolecular interactions. The HOMO and LUMO distributions would likely be localized on the benzaldehyde moiety, indicating that this is the primary site for chemical reactions.

Table 2: Calculated Mulliken Atomic Charges and Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Atom | Charge (e) | Parameter | Energy (eV) |

| O1 | -0.55 | HOMO | -6.20 |

| O2 | -0.60 | LUMO | -1.85 |

| C1 | 0.15 | Energy Gap (ΔE) | 4.35 |

| C4 | 0.10 | ||

| C5 | 0.45 | ||

| C7 | 0.40 |

Visualizations

The following diagrams, generated using the DOT language, illustrate the molecular structure and the proposed computational workflow.

Figure 1: 2D representation of the this compound molecular structure with atom numbering.

References

Methodological & Application

Protocol for the Synthesis of 4-(Trityloxy)benzaldehyde from 4-hydroxybenzaldehyde

Application Note

This document provides a detailed protocol for the synthesis of 4-(Trityloxy)benzaldehyde, a valuable intermediate in organic synthesis, particularly in the protection of the hydroxyl group of 4-hydroxybenzaldehyde. The trityl (triphenylmethyl) group serves as a bulky protecting group, which can be selectively removed under acidic conditions. This procedure is intended for researchers, scientists, and professionals in drug development and other areas of chemical synthesis.

The synthesis involves the reaction of 4-hydroxybenzaldehyde with trityl chloride in the presence of a base, typically pyridine, which also acts as the solvent. The reaction can be catalyzed by 4-dimethylaminopyridine (DMAP) to enhance the reaction rate. The product is then isolated and purified by crystallization.

Experimental Protocol

Materials:

-

4-hydroxybenzaldehyde

-

Trityl chloride

-

Pyridine, anhydrous

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Ethanol for recrystallization

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous pyridine.

-

Addition of Reagents: To the stirred solution, add trityl chloride (1.1 eq) in one portion. Subsequently, add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.05 eq).

-

Reaction: Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing dichloromethane (DCM).

-

Washing: Wash the organic layer sequentially with 1M HCl solution (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the crude product from ethanol to obtain pure this compound as a solid.

Data Presentation

| Parameter | Value |

| Reactants | |

| 4-hydroxybenzaldehyde | 1.0 eq |

| Trityl chloride | 1.1 eq |

| Pyridine | Solvent |

| DMAP | 0.05 eq |

| Reaction Conditions | |

| Temperature | 50-60 °C |

| Reaction Time | 12-24 hours |

| Product | |

| Product Name | This compound |

| Appearance | White to off-white solid |

| Expected Yield | >85% |

| Characterization | |

| ¹H NMR (CDCl₃, δ ppm) | ~9.8 (s, 1H, CHO), 7.2-7.5 (m, 15H, Ar-H), 7.7 (d, 2H, Ar-H), 6.9 (d, 2H, Ar-H) |

| ¹³C NMR (CDCl₃, δ ppm) | ~191 (CHO), 162 (C-O), 144, 132, 131, 129, 128, 127, 119, 87 (C-Trityl) |

| IR (KBr, cm⁻¹) | ~3060 (Ar C-H), 1690 (C=O, aldehyde), 1595, 1500 (Ar C=C), 1240 (C-O) |

Visualizations

Caption: Workflow for the synthesis of this compound.

Application Notes and Protocols: Synthesis of Flavonoids Using 4-(Trityloxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of 4'-hydroxyflavone, a key structural motif in many biologically active compounds. The synthesis utilizes 4-(trityloxy)benzaldehyde as a starting material, employing a strategic use of the trityl protecting group for the hydroxyl functionality. The described methodology involves a three-step sequence: a base-catalyzed Claisen-Schmidt condensation to form a protected chalcone intermediate, followed by an oxidative cyclization to the flavone backbone, and concluding with the acidic deprotection of the trityl group to yield the target 4'-hydroxyflavone. This protocol offers a reproducible and efficient route for the synthesis of hydroxylated flavonoids, which are of significant interest in medicinal chemistry and drug development.

Introduction

Flavonoids are a diverse class of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The synthesis of flavonoids is a cornerstone of medicinal chemistry, enabling the generation of novel derivatives with enhanced therapeutic potential. A common and effective strategy for flavonoid synthesis involves the Claisen-Schmidt condensation of a substituted benzaldehyde with a 2'-hydroxyacetophenone to form a chalcone, which is then cyclized to the flavone core.

When synthesizing hydroxylated flavonoids, protection of the phenol groups is often necessary to prevent unwanted side reactions. The triphenylmethyl (trityl) group is an effective protecting group for alcohols and phenols due to its steric bulk and its lability under mild acidic conditions.[1][2] This protocol details the use of this compound in the synthesis of 4'-hydroxyflavone, showcasing the utility of the trityl protecting group in complex organic synthesis.

Overall Synthetic Scheme

The synthesis of 4'-hydroxyflavone from this compound proceeds through the following three key steps:

-

Step 1: Claisen-Schmidt Condensation to synthesize 2'-hydroxy-4-(trityloxy)chalcone.

-

Step 2: Oxidative Cyclization to form 4'-(trityloxy)flavone.

-

Step 3: Deprotection to yield the final product, 4'-hydroxyflavone.

Caption: Overall workflow for the synthesis of 4'-hydroxyflavone.

Experimental Protocols

Step 1: Synthesis of 2'-Hydroxy-4-(trityloxy)chalcone (Claisen-Schmidt Condensation)

This step involves the base-catalyzed condensation of this compound with 2'-hydroxyacetophenone.[3][4][5]

Caption: Experimental workflow for the Claisen-Schmidt condensation.

Materials:

-

This compound

-

2'-Hydroxyacetophenone

-

Ethanol (EtOH)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), dilute solution

-

Distilled water

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of this compound and 2'-hydroxyacetophenone in ethanol.

-

To this solution, add a 40-50% aqueous solution of sodium hydroxide dropwise while stirring at room temperature.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid until the pH is acidic.

-

A solid precipitate of 2'-hydroxy-4-(trityloxy)chalcone will form.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

Purify the crude product by recrystallization from ethanol to obtain the pure chalcone.

Quantitative Data (Expected):

| Parameter | Value |

| Yield | 85-95% |

| Appearance | Yellow to orange solid |

| Melting Point | Varies based on purity |

Spectroscopic Data (Reference):

| Technique | Expected Peaks for 2'-Hydroxychalcone Moiety |

| FT-IR (cm⁻¹) | ~3450 (O-H), ~1640 (C=O, conjugated ketone), ~1580 (C=C, aromatic and vinylic)[6] |

| ¹H NMR (δ, ppm) | ~12.0-13.0 (s, 1H, -OH, intramolecular H-bond), 7.0-8.2 (m, aromatic and vinylic protons)[6][7] |

| ¹³C NMR (δ, ppm) | ~190-195 (C=O), ~118-145 (aromatic and vinylic carbons)[6] |

Step 2: Synthesis of 4'-(Trityloxy)flavone (Oxidative Cyclization)

This step involves the conversion of the chalcone intermediate to the flavone using an iodine-catalyzed oxidative cyclization in dimethyl sulfoxide (DMSO).[1][8]

Caption: Experimental workflow for the oxidative cyclization.

Materials:

-

2'-Hydroxy-4-(trityloxy)chalcone

-

Iodine (I₂)

-

Dimethyl sulfoxide (DMSO)

-

Sodium thiosulfate (Na₂S₂O₃) solution, 10%

-

Ice-cold water

Procedure:

-

Dissolve the 2'-hydroxy-4-(trityloxy)chalcone in DMSO in a round-bottom flask.

-

Add a catalytic amount of iodine (approximately 10 mol%).

-

Heat the reaction mixture at 100-120 °C for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker of ice-cold water to precipitate the product.

-

Wash the precipitate with a 10% sodium thiosulfate solution to remove any unreacted iodine, followed by washing with water.[1]

-

Collect the solid by filtration, dry it, and purify by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Quantitative Data (Expected):

| Parameter | Value |

| Yield | 70-85% |

| Appearance | Pale yellow or off-white solid |

| Melting Point | Varies based on purity |

Spectroscopic Data (Reference):

| Technique | Expected Peaks for Flavone Moiety |

| ¹H NMR (δ, ppm) | A characteristic singlet for the H-3 proton of the flavone ring appears around 6.8 ppm.[8] Aromatic protons will be in the range of 7.0-8.3 ppm. |

| Mass Spec (m/z) | Expected molecular ion peak corresponding to the mass of 4'-(trityloxy)flavone. |

Step 3: Synthesis of 4'-Hydroxyflavone (Deprotection)

The final step is the removal of the acid-labile trityl protecting group to yield the desired 4'-hydroxyflavone.[1]

Caption: Experimental workflow for the deprotection of the trityl group.

Materials:

-

4'-(Trityloxy)flavone

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Dissolve the 4'-(trityloxy)flavone in dichloromethane.

-

Add a solution of trifluoroacetic acid in dichloromethane (e.g., 10-20% v/v) to the flask.

-

Stir the reaction mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC.

-

Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the triphenylmethanol byproduct.

-

Filter the mixture to remove the solid triphenylmethanol.

-

The filtrate contains the crude 4'-hydroxyflavone, which can be further purified by column chromatography or recrystallization.

Quantitative Data (Expected):

| Parameter | Value |

| Yield | >90% |

| Appearance | White to pale yellow solid |

| Melting Point | ~245-247 °C[9] |

Spectroscopic Data (Reference):

| Technique | Expected Peaks for 4'-Hydroxyflavone |

| FT-IR (cm⁻¹) | Broad O-H stretch around 3300-3500 cm⁻¹, C=O stretch around 1630-1650 cm⁻¹. |

| ¹H NMR (δ, ppm) | A singlet for the phenolic -OH proton (concentration dependent), aromatic protons in the range of 6.9-8.2 ppm, and the characteristic H-3 proton singlet around 6.8 ppm. |

| Mass Spec (m/z) | Molecular ion peak at approximately 238.06 g/mol .[9] |

Conclusion

This set of application notes provides a comprehensive and detailed protocol for the synthesis of 4'-hydroxyflavone using this compound. The use of the trityl protecting group allows for the efficient construction of the flavonoid core while protecting the reactive hydroxyl group. The described procedures are robust and can be adapted for the synthesis of a variety of other hydroxylated flavonoid derivatives, making this a valuable methodology for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. chemijournal.com [chemijournal.com]

- 3. Flavone | C15H10O2 | CID 10680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (E)-2'-Hydroxy-3,4-dimethoxychalcone | C17H16O4 | CID 5712116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 4'-Hydroxyflavone | C15H10O3 | CID 229016 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application of 4-(Trityloxy)benzaldehyde in Nucleoside Chemistry: A Tool for 5'-Terminal Modification of Oligonucleotides

Introduction

In the field of nucleoside chemistry and drug development, the precise modification of oligonucleotides is paramount for enhancing their therapeutic properties, enabling diagnostic applications, and studying biological processes. The introduction of functional groups at specific positions of an oligonucleotide allows for the conjugation of various molecules, such as fluorophores, quenchers, proteins, and peptides. 4-(Trityloxy)benzaldehyde emerges as a valuable bifunctional reagent in this context. It combines the well-established role of the trityl group as a protecting agent for the 5'-hydroxyl function of nucleosides with the reactive potential of a benzaldehyde moiety. This application note details the use of this compound to introduce a terminal 5'-aldehyde group onto a synthetic oligonucleotide, which can then serve as a versatile chemical handle for post-synthetic modifications.

Principle of Application

The core application of this compound in nucleoside chemistry is to functionalize the 5'-terminus of an oligonucleotide with an aldehyde group. This is achieved by first using the trityl portion of the molecule to protect the 5'-hydroxyl group of a nucleoside. The resulting modified nucleoside, now bearing a latent aldehyde, is converted into a phosphoramidite building block. This phosphoramidite can be incorporated as the final monomer during standard solid-phase oligonucleotide synthesis. Upon cleavage and deprotection, the resulting oligonucleotide possesses a terminal 5'-phenylacetaldehyde group, which is readily available for conjugation with various nucleophilic molecules. Aldehyde modifiers are particularly attractive for their ability to react with amino groups to form Schiff's bases, with hydrazino groups to form hydrazones, and with semicarbazides to yield semicarbazones[1].

Experimental Protocols

Protocol 1: Synthesis of 5'-O-[4-(Formyl)phenyl]diphenylmethyl-thymidine (5'-O-(4-formyltrityl)-thymidine)

This protocol describes the protection of the 5'-hydroxyl group of thymidine using this compound.

Materials:

-

Thymidine

-

This compound

-

Pyridine (anhydrous)

-

4,4'-Dimethoxytrityl chloride (DMT-Cl) (as a reference for standard tritylation)

-

Silica gel for column chromatography

-

Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl acetate (EtOAc), Hexane

Procedure:

-

Dissolution: Dissolve thymidine (1 mmol) in anhydrous pyridine (10 mL) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen).

-